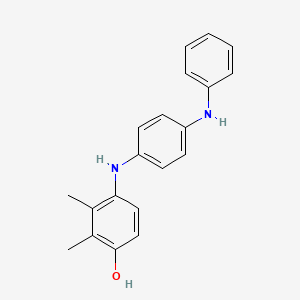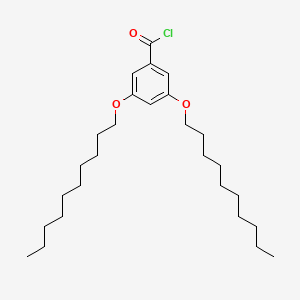![molecular formula C14H24N2O2 B14302026 N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 113719-43-0](/img/structure/B14302026.png)
N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which is substituted with three methyl groups and two acetamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with acetamide under specific conditions. One common method involves the use of a three-necked flask equipped with a condenser, internal thermometer, and glass stopper under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the solid dissolves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different substituents.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is unique due to its specific combination of functional groups and rigid bicyclic structure.
Properties
CAS No. |
113719-43-0 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-(2-acetamido-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)8-11-6-7-13(14,5)12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
InChI Key |
RBFAXIIYUXQFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CC2CCC1(C2(C)C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


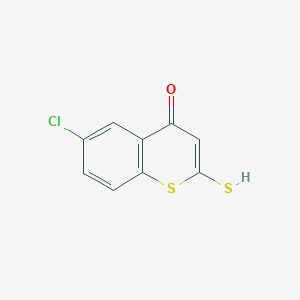
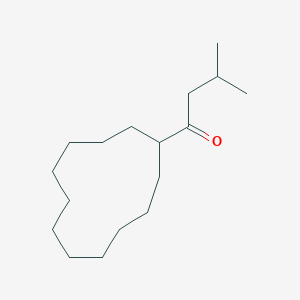
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
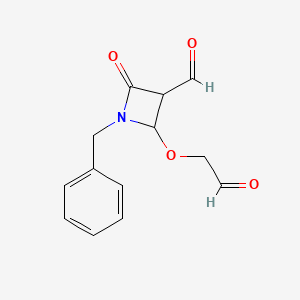
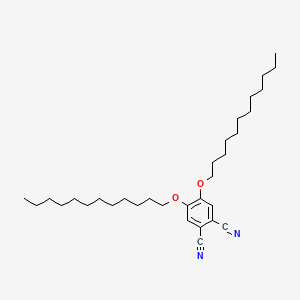
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
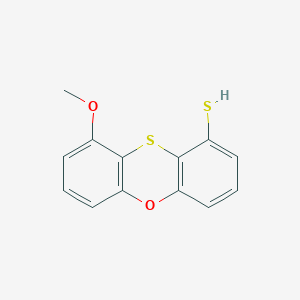
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
